

INCB062079: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: INCB38579

Cat. No.: B15609461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

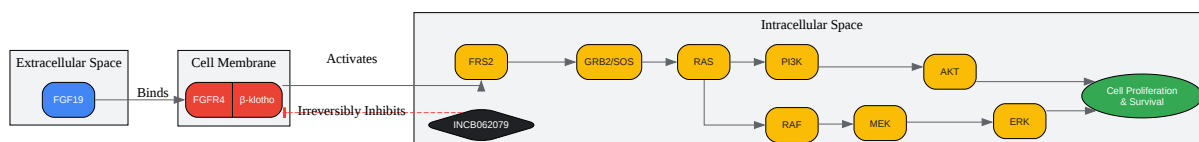
INCB062079, also known as pascalisib, is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4). Dysregulation of the FGF19/FGFR4 signaling pathway is implicated in the pathogenesis of various cancers, particularly hepatocellular carcinoma (HCC).[1] This technical guide provides a comprehensive overview of the discovery and development history of INCB062079, detailing its mechanism of action, preclinical evaluation, and clinical trial findings.

Discovery and Mechanism of Action

INCB062079 was identified as a highly selective inhibitor of FGFR4. Its mechanism of action is characterized by the irreversible covalent modification of a specific cysteine residue, Cys552, located within the active site of FGFR4. This targeted binding is crucial for its selectivity, as this cysteine residue is not conserved among other FGFR family members. By binding to Cys552, INCB062079 effectively blocks the autophosphorylation and subsequent activation of FGFR4, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[1]

FGF19-FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling axis plays a critical role in bile acid homeostasis and is frequently dysregulated in cancer. The binding of the ligand FGF19 to its receptor FGFR4, in complex with the co-receptor β -klotho, triggers a cascade of intracellular events. This activation leads to the phosphorylation of downstream signaling molecules, including those in the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell growth, proliferation, and survival.



[Click to download full resolution via product page](#)

FGF19-FGFR4 signaling pathway and the inhibitory action of INCB062079.

Preclinical Development

The preclinical evaluation of INCB062079 demonstrated its potent and selective activity against FGFR4.

Biochemical and Cellular Assays

In biochemical assays, INCB062079 exhibited a potent inhibitory effect on FGFR4 with a half-maximal inhibitory concentration (IC₅₀) of 1.2 nM. The compound displayed significant selectivity for FGFR4 over other FGFR family members and a broad panel of other kinases.^[2]

In cell-based assays, INCB062079 selectively inhibited the growth of cancer cell lines with genetic alterations in the FGF19-FGFR4 axis. Specifically, cell lines with FGF19 amplification were uniquely sensitive to INCB062079, with half-maximal effective concentrations (EC₅₀) of less than 200 nM. In contrast, cell lines without this dependence had EC₅₀ values greater than 5000 nM.

Parameter	Value	Reference
IC50 (FGFR4)	1.2 nM	
EC50 (FGF19-amplified cells)	< 200 nM	
EC50 (Non-dependent cells)	> 5000 nM	

Table 1: Preclinical Activity of INCB062079.

In Vivo Studies

The in vivo efficacy of INCB062079 was evaluated in hepatocellular carcinoma (HCC) xenograft models. Oral administration of INCB062079 led to dose-dependent tumor growth inhibition and, at higher doses, significant tumor regressions in models with activated FGFR4 signaling.[2] Combination studies with sorafenib, a standard-of-care treatment for HCC, showed enhanced antitumor efficacy compared to sorafenib alone. Furthermore, INCB062079 treatment resulted in a reduction in plasma alpha-fetoprotein, a surrogate marker of efficacy in HCC.

Clinical Development

A first-in-human, Phase I clinical trial (NCT03144661) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of INCB062079 in patients with advanced solid tumors.[1][3]

Study Design

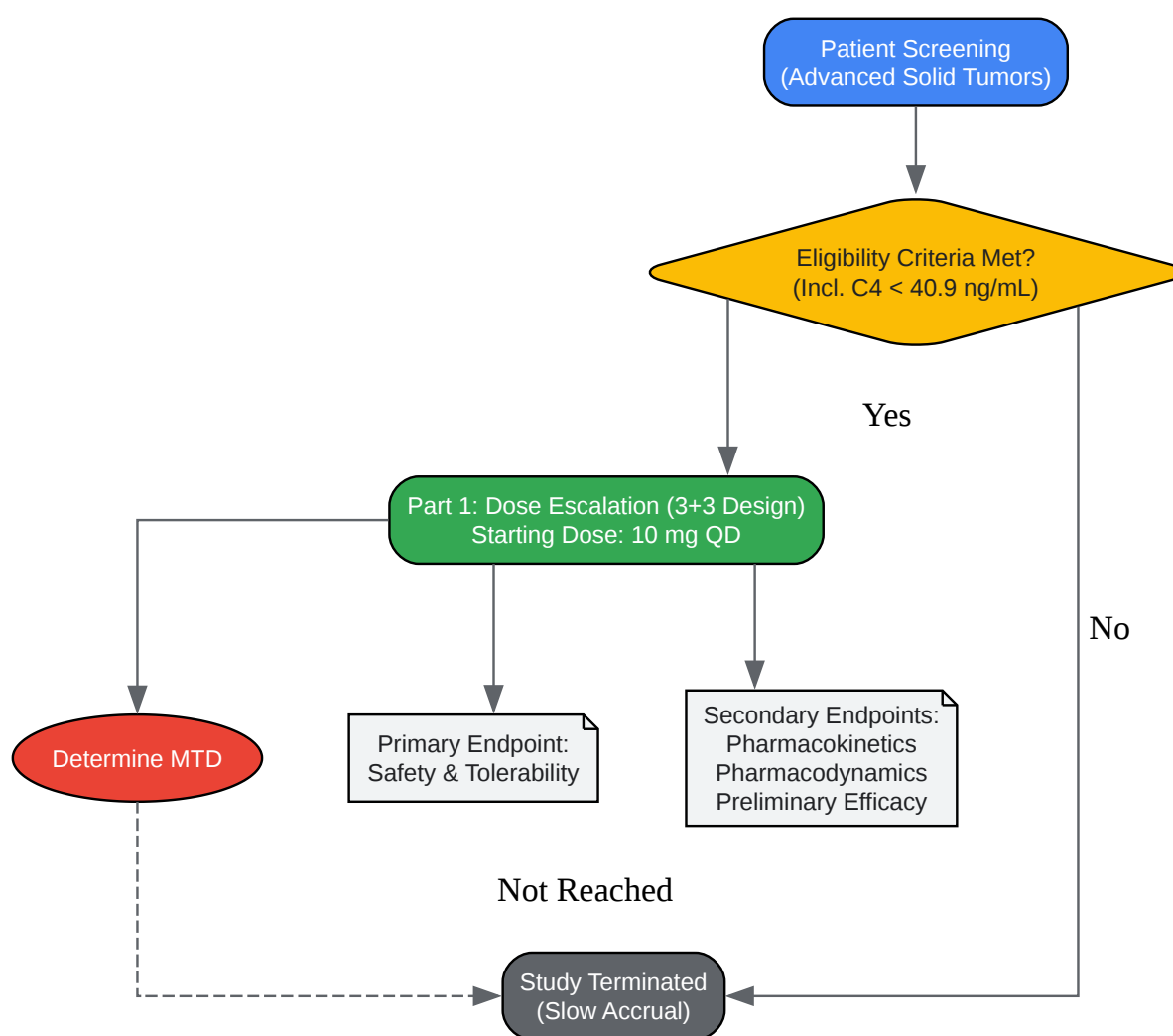
This was a two-part, open-label, dose-escalation and expansion study.[3] Part 1 involved a 3+3 dose-escalation design, with patients initially receiving INCB062079 at a starting dose of 10 mg once daily.[1][3] The primary objective was to determine the maximum tolerated dose (MTD). Secondary objectives included assessing the pharmacokinetic and pharmacodynamic profiles and preliminary antitumor activity.[3]

Experimental Protocols

Inclusion and Exclusion Criteria: Eligible patients had advanced solid tumors that had progressed on prior therapy.[4] Key exclusion criteria included prior treatment with a selective FGFR4 inhibitor and significant cardiac abnormalities.[4] A protocol amendment later required a

baseline serum 7 α -hydroxy-4-cholesten-3-one (C4) concentration below 40.9 ng/mL and prophylactic use of bile acid sequestrants to mitigate diarrhea.[1]

Pharmacokinetic and Pharmacodynamic Assessment: Plasma samples were collected at various time points to determine the pharmacokinetic parameters of INCB062079 using a validated liquid chromatography-tandem mass spectrometry assay.[1] Pharmacodynamic markers, including plasma FGF19 and serum bile acids (including C4), were assessed to confirm target engagement.[1][3]



[Click to download full resolution via product page](#)

Workflow of the Phase I Clinical Trial (NCT03144661) for INCB062079.

Clinical Trial Results

The clinical trial was terminated early due to slow patient accrual, and an MTD was not established.^{[1][3]} A total of 23 patients were treated.^[1]

Safety and Tolerability: INCB062079 demonstrated a manageable safety profile.^{[1][3]} The most common treatment-related adverse event was diarrhea.^[1] Dose-limiting toxicities, including grade 3 diarrhea and transaminitis, were observed at the 15 mg twice-daily dose, which were associated with high baseline C4 concentrations.^{[1][3]}

Pharmacokinetics: The exposure to INCB062079 was generally dose-proportional.^{[1][3]}

Pharmacodynamics: Treatment with INCB062079 led to increases in plasma FGF19 and serum bile acid/C4 concentrations, consistent with on-target inhibition of FGFR4.^{[1][3]}

Efficacy: One patient with ovarian cancer achieved a partial response with a duration of 7.5 months, and two patients had stable disease.^{[1][3]}

Parameter	Result	Reference
Number of Patients Treated	23	^[1]
Most Common Adverse Event	Diarrhea	^[1]
Pharmacokinetic Profile	Dose-proportional exposure	^{[1][3]}
Pharmacodynamic Effect	Increased plasma FGF19 and serum bile acids/C4	^{[1][3]}
Objective Response Rate	1 partial response	^{[1][3]}
Disease Control Rate	1 partial response, 2 stable disease	^{[1][3]}

Table 2: Summary of Phase I Clinical Trial Results for INCB062079.

Conclusion

INCB062079 is a potent and selective irreversible inhibitor of FGFR4 with a well-defined mechanism of action. Preclinical studies demonstrated its efficacy in cancer models driven by

FGF19-FGFR4 signaling. The first-in-human clinical trial, although terminated early, provided valuable data on the safety, pharmacokinetics, and pharmacodynamics of INCB062079, confirming its on-target activity in humans. These findings support the continued investigation of the FGF19/FGFR4 axis as a therapeutic target in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [ClinicalTrials.gov](https://clinicaltrials.gov) [clinicaltrials.gov]
- To cite this document: BenchChem. [INCB062079: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15609461#incb062079-discovery-and-development-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com